molecular formula C14H14FN3O2 B2720082 N-(2-(2-fluorophenoxy)-4,6-dimethylpyrimidin-5-yl)acetamide CAS No. 1798459-31-0

N-(2-(2-fluorophenoxy)-4,6-dimethylpyrimidin-5-yl)acetamide

Cat. No.: B2720082
CAS No.: 1798459-31-0
M. Wt: 275.283
InChI Key: ASIATLZBYDBQIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(2-fluorophenoxy)-4,6-dimethylpyrimidin-5-yl)acetamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrimidine ring substituted with fluorophenoxy and dimethyl groups, making it a subject of study for its chemical reactivity and biological activity.

Scientific Research Applications

N-(2-(2-fluorophenoxy)-4,6-dimethylpyrimidin-5-yl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include exploring its reactivity, stability, and possible uses in various fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-fluorophenoxy)-4,6-dimethylpyrimidin-5-yl)acetamide typically involves the reaction of 2-fluorophenol with 4,6-dimethyl-2-chloropyrimidine under basic conditions to form the intermediate 2-(2-fluorophenoxy)-4,6-dimethylpyrimidine. This intermediate is then reacted with acetic anhydride in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-fluorophenoxy)-4,6-dimethylpyrimidin-5-yl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides and hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dimethylphenyl)-2-(2-fluorophenoxy)acetamide
  • N-(3-acetylphenyl)-2-(2-fluorophenoxy)acetamide
  • N-(2-fluorobenzyl)-2-(2-fluorophenoxy)acetamide

Uniqueness

N-(2-(2-fluorophenoxy)-4,6-dimethylpyrimidin-5-yl)acetamide stands out due to its unique combination of a fluorophenoxy group and a dimethylpyrimidine ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its enhanced binding affinity and stability compared to similar compounds make it a preferred choice in research and industrial applications .

Properties

IUPAC Name

N-[2-(2-fluorophenoxy)-4,6-dimethylpyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN3O2/c1-8-13(18-10(3)19)9(2)17-14(16-8)20-12-7-5-4-6-11(12)15/h4-7H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASIATLZBYDBQIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)OC2=CC=CC=C2F)C)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.